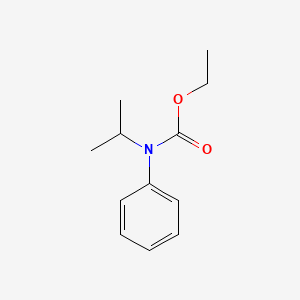
Ethyl phenyl(propan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl phenyl(propan-2-yl)carbamate is an organic compound that belongs to the carbamate family Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl phenyl(propan-2-yl)carbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with isopropanol in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired carbamate product . Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the carbamate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. One-pot reactions, where all reactants are combined in a single reaction vessel, are commonly employed to streamline the production process and reduce costs . The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl phenyl(propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines .
Scientific Research Applications
Ethyl phenyl(propan-2-yl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl phenyl(propan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl phenyl(propan-2-yl)carbamate include:
- Mthis compound
- Propyl phenyl(propan-2-yl)carbamate
- Butyl phenyl(propan-2-yl)carbamate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications .
Properties
CAS No. |
62604-16-4 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl N-phenyl-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)13(10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChI Key |
RCFUCGURFLHXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















